4-ethyl-N-(furan-2-ylmethyl)cyclohexan-1-amine
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Overview
Description
4-ethyl-N-(furan-2-ylmethyl)cyclohexan-1-amine is an organic compound with the molecular formula C13H21NO It is characterized by a cyclohexane ring substituted with an ethyl group and an amine group bonded to a furan-2-ylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-(furan-2-ylmethyl)cyclohexan-1-amine typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through hydrogenation of benzene or cyclohexene.
Introduction of the Ethyl Group: The ethyl group can be introduced via Friedel-Crafts alkylation using ethyl chloride and an aluminum chloride catalyst.
Attachment of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group can be attached through a nucleophilic substitution reaction using furan-2-ylmethyl chloride and the amine group on the cyclohexane ring.
Industrial Production Methods
Industrial production methods for this compound may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch reactors. These methods ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-(furan-2-ylmethyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Furan-2-ylmethyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted amines.
Scientific Research Applications
4-ethyl-N-(furan-2-ylmethyl)cyclohexan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-ethyl-N-(furan-2-ylmethyl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-ethyl-N-(furan-2-ylmethyl)cyclohexan-1-amine:
N-(furan-2-ylmethyl)cyclohexan-1-amine: Lacks the ethyl group, which may affect its reactivity and applications.
4-ethylcyclohexan-1-amine: Lacks the furan-2-ylmethyl group, leading to different chemical and biological properties.
Properties
Molecular Formula |
C13H21NO |
---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
4-ethyl-N-(furan-2-ylmethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C13H21NO/c1-2-11-5-7-12(8-6-11)14-10-13-4-3-9-15-13/h3-4,9,11-12,14H,2,5-8,10H2,1H3 |
InChI Key |
KPVLSVLYLHVHRM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)NCC2=CC=CO2 |
Origin of Product |
United States |
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